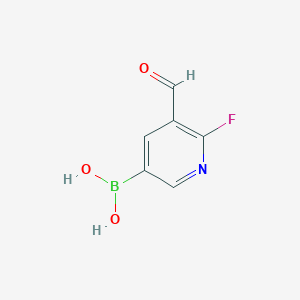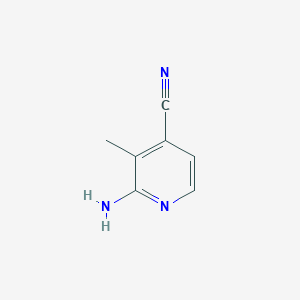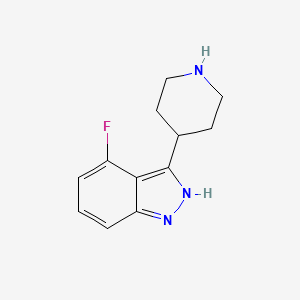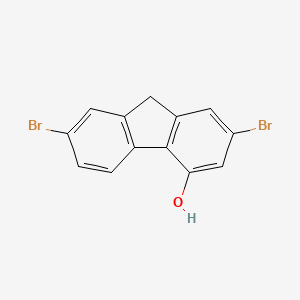
2,7-Dibromo-9H-fluoren-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9H-fluoren-4-ol is an organic compound with the molecular formula C13H8Br2O. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxyl group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9H-fluoren-4-ol typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluoren-4-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may involve continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2,7-Dibromo-9H-fluoren-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Products include fluorenones or fluorenols.
Reduction Reactions: Products include debrominated fluorenes or reduced fluorenes.
科学研究应用
2,7-Dibromo-9H-fluoren-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of 2,7-Dibromo-9H-fluoren-4-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group allow it to participate in a range of chemical reactions, including binding to enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: Similar in structure but with a ketone group instead of a hydroxyl group.
2,7-Dibromo-9H-fluorene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: Contains additional fluorine atoms, altering its reactivity and applications.
Uniqueness
2,7-Dibromo-9H-fluoren-4-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
属性
IUPAC Name |
2,7-dibromo-9H-fluoren-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6,16H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGLORXEUSWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
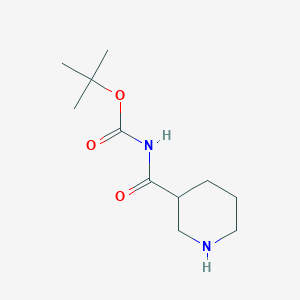
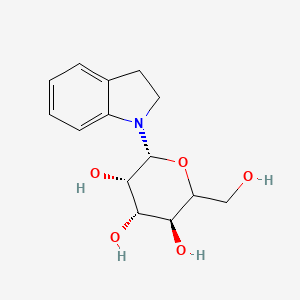

![1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indole-3-carbaldehyde](/img/structure/B8133846.png)
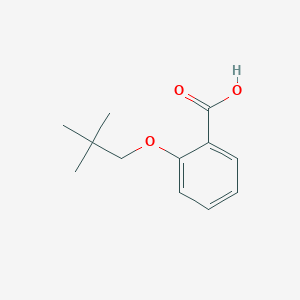

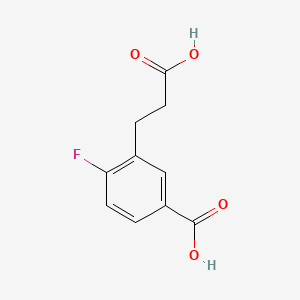
![3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B8133879.png)

![2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid](/img/structure/B8133904.png)
